

# Spectral Data of 2-Amino-3-iodopyridine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Amino-3-iodopyridine**

Cat. No.: **B010696**

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This technical guide provides a comprehensive overview of the spectral data for **2-Amino-3-iodopyridine**, a key intermediate in pharmaceutical and agrochemical research. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

## Spectroscopic Data

The following sections present the available spectral data for **2-Amino-3-iodopyridine**. For comparative purposes, where specific data for the title compound is not publicly available, data for the closely related compound 2-aminopyridine is provided with a clear disclaimer.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **2-Amino-3-iodopyridine**.

Table 1: <sup>1</sup>H NMR Spectral Data of **2-Amino-3-iodopyridine**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.02	dd	4.8, 1.5	H-6
7.86	dd	7.7, 1.6	H-4
6.39	dd	7.7, 4.9	H-5
5.00	s	-	-NH <sub>2</sub>

Solvent: CDCl<sub>3</sub>,  
Frequency: 400  
MHz[1]

Table 2: <sup>13</sup>C NMR Spectral Data of **2-Amino-3-iodopyridine**

Chemical Shift ( $\delta$ ) ppm	Assignment
157.5	C-2
147.8	C-6
147.1	C-4
115.3	C-5
77.7	C-3

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz[1]

## Infrared (IR) Spectroscopy

A specific experimental IR spectrum for **2-Amino-3-iodopyridine** is not readily available in public databases. However, the IR spectrum of the parent compound, 2-aminopyridine, provides characteristic absorption bands for the aminopyridine functional group. These are presented below for reference. The presence of the iodine atom in **2-Amino-3-iodopyridine** would primarily influence the fingerprint region of the spectrum.

Table 3: Characteristic IR Absorption Bands for 2-Aminopyridine

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3442	Strong	Asymmetric N-H stretch
3300	Strong	Symmetric N-H stretch
1628	Strong	NH <sub>2</sub> scissoring
1328	Medium	C-N stretch

Note: This data is for 2-aminopyridine and is provided for comparative purposes.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.

Table 4: Mass Spectrometry Data for **2-Amino-3-iodopyridine**

m/z	Interpretation
220	[M] <sup>+</sup> (Molecular ion)
127	[I] <sup>+</sup>
93	[M-I] <sup>+</sup>
66	[C <sub>4</sub> H <sub>4</sub> N] <sup>+</sup>

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization at 70eV.[\[1\]](#)

## Experimental Protocols

This section details the synthetic methodology for preparing **2-Amino-3-iodopyridine**.

## Synthesis of 2-Amino-3-iodopyridine

A reported synthesis of **2-Amino-3-iodopyridine** involves the reaction of 2-fluoro-3-iodopyridine with ethylamine hydrochloride in the presence of a base.[1]

Materials:

- 2-fluoro-3-iodopyridine
- Ethylamine hydrochloride
- Sodium hydroxide (NaOH)
- Dimethyl sulfoxide (DMSO)
- Water (H<sub>2</sub>O)
- Ethyl acetate
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate

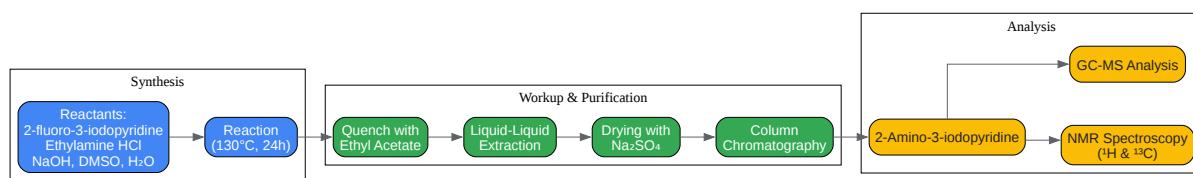
Procedure:

- To a 25 mL reaction tube, add 2-fluoro-3-iodopyridine (1 mmol, 223.0 mg), ethylamine hydrochloride (1.2 mmol, 113.4 mg), sodium hydroxide (2.5 mmol, 100 mg), water (0.5 mL), and dimethyl sulfoxide (2.5 mL).[1]
- Heat the reaction mixture at 130 °C for 24 hours.[1]
- After the reaction is complete, cool the mixture to room temperature.
- Quench the reaction by adding 10 mL of ethyl acetate.
- Wash the organic layer with 6 mL of saturated brine.
- Separate the organic phase and extract the aqueous phase three times with 6 mL of ethyl acetate each time.
- Combine the organic phases and dry over anhydrous sodium sulfate.

- Remove the solvent by vacuum distillation.
- Purify the crude product by column chromatography to obtain the target compound, **2-Amino-3-iodopyridine**.<sup>[1]</sup>

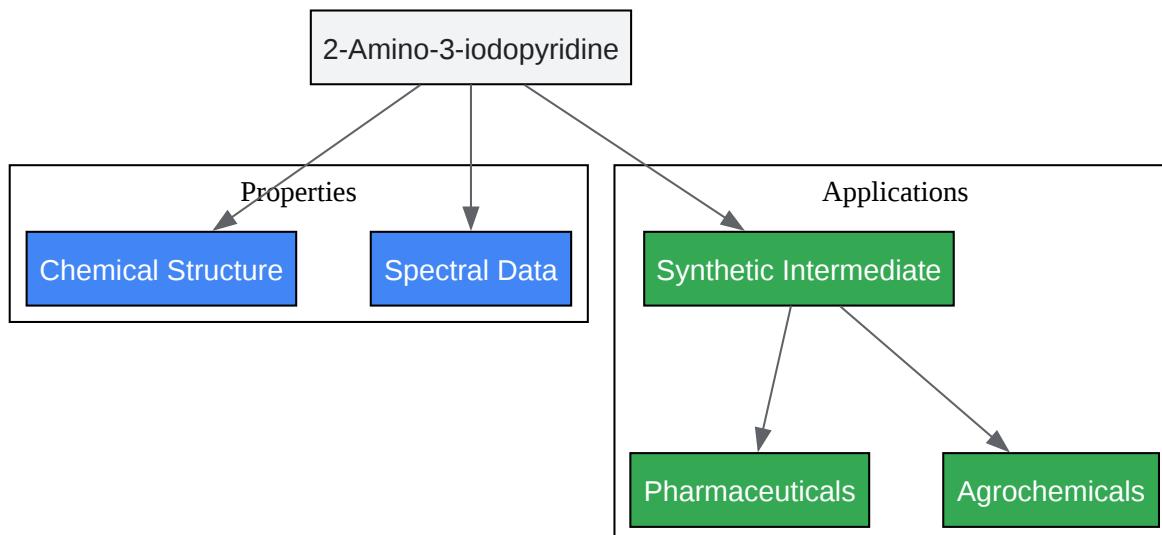
## Workflow and Pathway Visualizations

The following diagrams illustrate the synthesis and analysis workflow for **2-Amino-3-iodopyridine**.



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Caption: Synthesis and analysis workflow for **2-Amino-3-iodopyridine**.



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Caption: Logical relationships of **2-Amino-3-iodopyridine**.

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## References

- 1. [tandfonline.com](https://tandfonline.com) [tandfonline.com]
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